molecular formula C7H14O4S B3176431 Oxan-2-ylmethyl methanesulfonate CAS No. 99335-60-1

Oxan-2-ylmethyl methanesulfonate

Cat. No. B3176431
CAS RN: 99335-60-1
M. Wt: 194.25 g/mol
InChI Key: MFCJQPGABLDBKD-UHFFFAOYSA-N
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Description

Oxan-2-ylmethyl methanesulfonate, also known as (tetrahydro-2H-pyran-2-yl)methyl methanesulfonate, is an organic compound . It has a CAS Number of 99335-60-1 and a molecular weight of 194.25 . The compound is a liquid at room temperature .


Physical And Chemical Properties Analysis

Oxan-2-ylmethyl methanesulfonate is a liquid at room temperature . It has a molecular weight of 194.25 . More specific physical and chemical properties are not directly available.

Scientific Research Applications

Tricaine Methanesulfonate for Fish Anesthesia

Tricaine methanesulfonate (TMS) is an anesthetic used in fish research to immobilize fish for marking, transport, and during invasive procedures. Its proper use is crucial for maintaining fish viability and ensuring reliable experimental results. The review by Carter et al. (2010) serves as a primer on using TMS for anesthetizing juvenile salmonids, highlighting its legal uses, storage, preparation, and physiological effects on fish (Carter, Woodley, & Brown, 2010).

Oxidation of Sulfur Compounds by Photocatalysis

Cantau et al. (2007) discuss the oxidation of reduced sulfur compounds, a concern in many industrial processes due to their harmful and malodorous effects. The paper reviews TiO2-based photocatalytic processes for the oxidation of these compounds, highlighting the efficiency of different materials and the potential for recycling photocatalytic material (Cantau et al., 2007).

Genetic Effects of Ethyl Methanesulfonate

The review by Sega (1984) on ethyl methanesulfonate (EMS), a related chemical, outlines its mutagenic and carcinogenic properties in various genetic test systems, from viruses to mammals. It highlights the mechanisms of EMS-induced genetic mutations, providing insights into the broader impacts of alkylating agents on genetic material (Sega, 1984).

Advanced Oxidation Processes

Lee, von Gunten, and Kim (2020) critically assess the opportunities and challenges of persulfate-based advanced oxidation processes (AOPs) in water treatment, comparing traditional AOPs with those involving sulfate radical and singlet oxygen. The review addresses activation mechanisms, oxidizing species formation, and impacts of water parameters on the chemistry involved (Lee, von Gunten, & Kim, 2020).

Safety and Hazards

The safety information for Oxan-2-ylmethyl methanesulfonate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Oxan-2-ylmethyl methanesulfonate is a type of methanesulfonate ester . Methanesulfonate esters are known to be biological alkylating agents . They interact with various intracellular targets, primarily DNA . The alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Mode of Action

The mode of action of Oxan-2-ylmethyl methanesulfonate is likely similar to that of other methanesulfonate esters. Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . Methyl methanesulfonate (MMS), a related compound, acts on DNA by preferentially methylating guanine and adenine bases . It is plausible that Oxan-2-ylmethyl methanesulfonate might have a similar interaction with its targets.

Biochemical Pathways

Methanesulfonate esters, in general, are known to interact with dna and potentially disrupt normal cellular processes . This could lead to changes in gene expression and protein synthesis, affecting various biochemical pathways.

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of related methanesulfonate esters suggest that they are primarily distributed within the extracellular space due to their large molecular weight and cationic properties at physiological ph . Renal clearance is typically low, but the dosing regimen should be adapted to the renal function of the patient .

Result of Action

The molecular and cellular effects of Oxan-2-ylmethyl methanesulfonate are likely to be similar to those of other methanesulfonate esters. These compounds can cause DNA damage, potentially leading to cell death or mutations . This could result in various cellular responses, including changes in cell proliferation and differentiation, and potentially leading to pathological conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxan-2-ylmethyl methanesulfonate. Factors such as pH, temperature, and the presence of other substances can affect the stability and reactivity of the compound. Furthermore, individual genetic variations and health status can also influence how a person responds to the compound .

properties

IUPAC Name

oxan-2-ylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-4-2-3-5-10-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCJQPGABLDBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxan-2-ylmethyl methanesulfonate

Synthesis routes and methods I

Procedure details

A stirred solution of 13.9 g of tetrahydropyran-2-ylmethanol and 18.2 g of triethylamine in 250 ml of methylene chloride was cooled to -10° C. and 15.1 g of methansulfonyl chloride was added dropwise over 5 minutes while maintaining the temperature at -10° C. to 0° C. using a cooling bath. The bath was removed and the mixture was stirred for 1/2 hour while the temperature reached 16° C. The reaction mixture was washed successively with 150 ml of ice water, 150 ml of 10% hydrochloric acid solution, 150 ml of saturated sodium bicarbonate solution and 150 ml of saturated sodium chloride solution, then dried (MgSO4) and evaporated under vacuum at 50° C. to give 23.7 g of a yellow oil, which was Claisen distilled to yield 19.7 g of the desired product; b.p. 110° C.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 13.9 g of 3,4,5,6-tetrahydro-2H-pyran-2-methanol and 18.2 g of triethylamine in 250 ml of methylene chloride was cooled to -10° C. and 15.1 g of methansulfonyl chloride was added dropwise over 5 minutes while maintaining the temperature at -10° C. to 0° C. using a cooling bath. The bath was removed and the mixture was stirred for 1/2 hour while the temperature reached 16° C. The reaction mixture was washed successively with 150 ml of ice water, 150 ml of 10% hydrochloric acid solution, 150 ml of saturated sodium bicarbonate solution and 150 ml of saturated sodium chloride solution, then dried (MgSO4) and evaporated under vacuum at 50° C. to give 23.7 g of a yellow oil, which was Claisen distilled to yield 19.7 g of the desired product; b.p. 110° C. (0.2 mm).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of (tetrahydropyran-2-yl)methanol (6 g, 51.65 moles) in methylene chloride (80 ml) at 0° C. was added with triethylamine (8.27 ml, 59.4 moles) then with mesyl chloride (4.4 ml, 56.8 moles) in methylene chloride (5 ml). The temperature was left to rise to room value and after 30 minutes the mixture was poured into water and extracted in methylene chloride. The organic phases were anhydrified and dried to give 10 g of the title product (quantitative yield).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.27 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In 200 ml of toluene, 23.2 g (200 mmol) of tetrahydropyran-2-ylmethanol were admixed with 27.5 g (240 mmol) of methanesulfonyl chloride. At 10° C., 24.3 g (240 mmol) of triethylamine were then added dropwise, and stirring was continued for 2 hours at room temperature. 200 ml of methyl tert-butyl ether and 200 ml of water were then added to the mixture and the organic phase was separated off, washed with 200 ml of water and dried. Removal of the solvent under reduced presure gave 33.7 g (87% of theory) of a clear oil. (1H-NMR (CDCl3; δ in ppm): 4.20 (d,2H); 4.05 (dd,1H); 3.60 (m,1H); 3.45 (m,1H); 3.1 (s,3H); 1.95 (m,1H); 1.45 (m,5H))
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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